molecular formula C16H13F3O2 B13720396 4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid

4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid

Cat. No.: B13720396
M. Wt: 294.27 g/mol
InChI Key: DQGQBVIZVQIISU-UHFFFAOYSA-N
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Description

4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a methylbenzyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl and methylbenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylbenzyl group may influence its binding affinity to specific receptors or enzymes. These interactions can modulate various biological processes, making the compound valuable for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(trifluoromethyl)benzoic acid: Similar in structure but lacks the methylbenzyl group.

    4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but not the methylbenzyl group.

    2-Methylbenzoic acid: Contains the methyl group but lacks the trifluoromethyl group.

Uniqueness

4-(2-Methylbenzyl)-3-(trifluoromethyl)benzoic acid is unique due to the combination of both the trifluoromethyl and methylbenzyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C16H13F3O2

Molecular Weight

294.27 g/mol

IUPAC Name

4-[(2-methylphenyl)methyl]-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C16H13F3O2/c1-10-4-2-3-5-11(10)8-12-6-7-13(15(20)21)9-14(12)16(17,18)19/h2-7,9H,8H2,1H3,(H,20,21)

InChI Key

DQGQBVIZVQIISU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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